molecular formula C8H8ClF4N B1420453 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride CAS No. 1187386-25-9

4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride

Cat. No. B1420453
M. Wt: 229.6 g/mol
InChI Key: APMXXEBMGPOHKM-UHFFFAOYSA-N
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Description

“4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride” is an organic compound with the chemical formula C8H8F4N . It is a derivative of 4-Fluoro-3-(trifluoromethyl)aniline , which is a clear yellow to brown-red liquid .


Molecular Structure Analysis

The molecular weight of “4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride” is 229.6 g/mol . The parent compound, 4-Fluoro-3-(trifluoromethyl)aniline, has a molecular formula of C7H5F4N and an average mass of 179.115 Da .

Scientific Research Applications

Green Chemistry and Environmental Friendly Synthesis

A review by Song et al. (2018) highlights the progress in aqueous fluoroalkylation, emphasizing the development of mild, environment-friendly, and efficient methods for incorporating fluorinated groups into target molecules. The utilization of water as a solvent or reactant in various fluoroalkylation reactions, including trifluoromethylation and difluoromethylation, underlines the push towards green chemistry. The advent of catalytic systems and new reagents has been instrumental in these advancements, indicating a growing interest in sustainable practices within chemical synthesis (Song et al., 2018).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on fluorophoric platforms like 4-methyl-2,6-diformylphenol (DFP) demonstrates the importance of fluorinated compounds in detecting a wide range of analytes, including metal ions and neutral molecules. Roy (2021) discusses the high selectivity and sensitivity of DFP-based chemosensors, underscoring the significant role of fluorinated compounds in analytical chemistry and environmental monitoring (Roy, 2021).

C-F Bond Activation and Fluoropolymer Applications

Shen et al. (2015) review recent advances in C-F bond activation of aliphatic fluorides, providing new methodologies for synthesizing fluorinated building blocks and non-fluorinated products. This research is pivotal for understanding how fluoroalkylated compounds, like 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride, can be manipulated to create novel materials and molecules with enhanced properties (Shen et al., 2015).

Henry et al. (2018) critically review the application of fluoropolymers, highlighting their unique properties, such as thermal and chemical stability. This review underscores the distinct class of fluoropolymers within the broader PFAS group, demonstrating their negligible environmental impact due to their high molecular weight and insolubility. The non-bioavailability and bioaccumulation evidence from toxicology studies further affirm the safe use of fluoropolymers in various applications (Henry et al., 2018).

Safety And Hazards

“4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride” is considered hazardous. It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-N-methyl-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMXXEBMGPOHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675182
Record name 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride

CAS RN

1187386-25-9
Record name 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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